9-ethyl-3H-purine-2,6-dione
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Overview
Description
9-Ethyl-3H-purine-2,6-dione, also known as 9-ethylxanthine, is a derivative of xanthine. Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms. It is a key intermediate in the degradation of purine nucleotides to uric acid in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-3H-purine-2,6-dione typically involves the alkylation of xanthine. One common method is the reaction of xanthine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the purine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, targeting the carbonyl groups in the purine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of various oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine ring with hydroxyl groups.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
9-Ethyl-3H-purine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-ethyl-3H-purine-2,6-dione involves its interaction with various molecular targets:
Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased alertness and bronchodilation.
Phosphodiesterases: Inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscle cells.
TRPA1 Channels: Acts as an antagonist at TRPA1 channels, contributing to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonism but with additional central nervous system stimulant effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, it has milder stimulant effects compared to caffeine and is used for its bronchodilator properties.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease due to its bronchodilator effects.
Uniqueness: 9-Ethyl-3H-purine-2,6-dione is unique in its specific substitution pattern, which imparts distinct pharmacological properties compared to other xanthine derivatives. Its selective inhibition of certain phosphodiesterase enzymes and antagonism at TRPA1 channels make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
37962-92-8 |
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Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
9-ethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-3-8-4-5(11)9-7(13)10-6(4)12/h3H,2H2,1H3,(H2,9,10,12,13) |
InChI Key |
DGYYSFOHNFAMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1NC(=O)NC2=O |
Origin of Product |
United States |
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